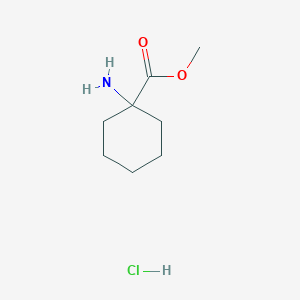
4-(4-Chloro-3,5-dimethylphenoxy)aniline
Vue d'ensemble
Description
“4-(4-Chloro-3,5-dimethylphenoxy)aniline” is a chemical compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 . It is used in proteomics research .
Synthesis Analysis
The synthesis of derivatives of 4-chloro-3,5-dimethylphenol, which is structurally similar to the compound , has been achieved using the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two aromatic compounds .Molecular Structure Analysis
The molecular structure of “4-(4-Chloro-3,5-dimethylphenoxy)aniline” can be represented by the InChI code: 1S/C15H13ClF3NO.ClH/c1-8-5-11(6-9(2)14(8)16)21-13-4-3-10(20)7-12(13)15(17,18)19;/h3-7H,20H2,1-2H3;1H .Applications De Recherche Scientifique
Biotransformation and Metabolic Pathways
Research indicates that modified anilines, such as 4-chloro-2-hydroxyaniline and 4-chloroaniline, are significant metabolites in rats injected with carcinogenic compounds, suggesting a complex biotransformation process involving 4-(4-Chloro-3,5-dimethylphenoxy)aniline (Kolar & Schlesiger, 1975).
Application in Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, structurally related to 4-(4-Chloro-3,5-dimethylphenoxy)aniline, have been characterized as potential pesticides. These compounds' powder diffraction data have been documented, indicating their potential utility in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).
Development of Organic Materials
4-(n-Octyloxy)aniline, a component related to 4-(4-Chloro-3,5-dimethylphenoxy)aniline, has been used in creating organic materials with mesogenic properties. These include applications in Schiff bases, perylene bisimide assemblies, and dendritic liquid crystals (Morar et al., 2018).
Synthesis of Polyurethane Cationomers
Studies have shown the synthesis of polyurethane cationomers using anil groups, where compounds like 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline are used. These compounds are integral in developing materials with fluorescent properties (Buruianǎ et al., 2005).
Electrochemical Applications
An interesting novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, has been synthesized and characterized for electrochemical applications. This includes its use in dye-sensitized solar cells, demonstrating the potential of similar compounds like 4-(4-Chloro-3,5-dimethylphenoxy)aniline in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-7-13(8-10(2)14(9)15)17-12-5-3-11(16)4-6-12/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVZXXJGQNYWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3,5-dimethylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



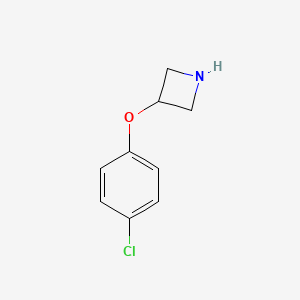


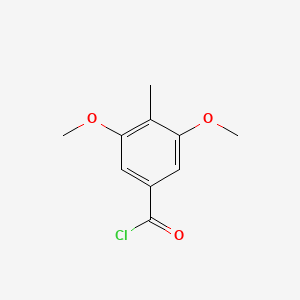
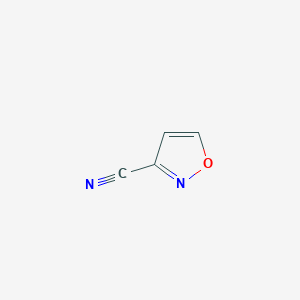
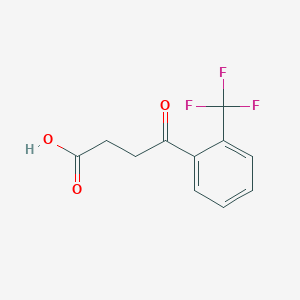
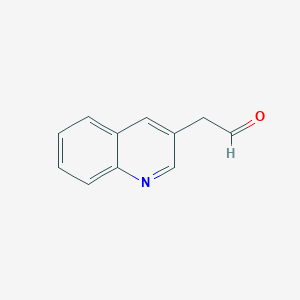
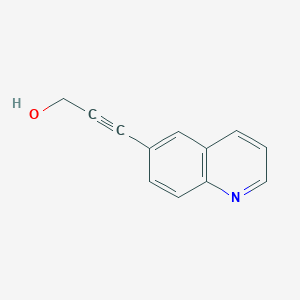
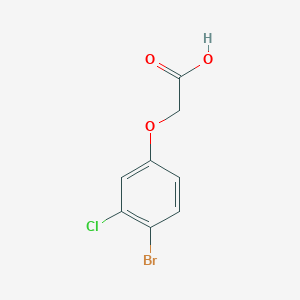
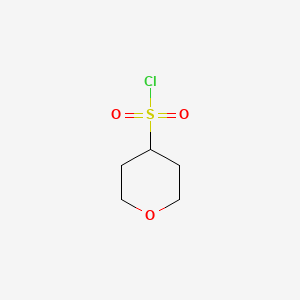
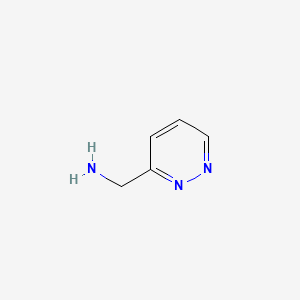

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)
